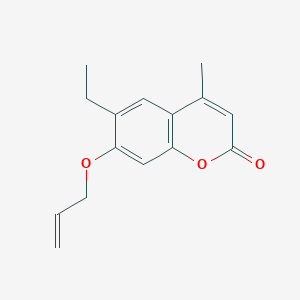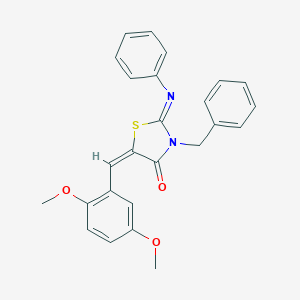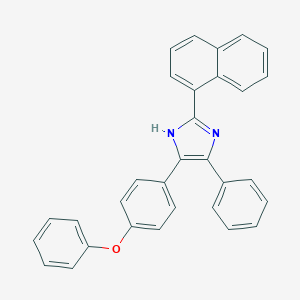
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 6-ethyl-2H-chromen-2-one.
Etherification: The hydroxyl group at the 7-position of 4-methyl-7-hydroxy-2H-chromen-2-one is etherified with prop-2-en-1-ol under basic conditions to form the prop-2-en-1-yloxy derivative.
Alkylation: The 6-position of the chromenone ring is alkylated with an ethyl group using an appropriate alkylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one depends on its specific biological activity. Generally, chromenones exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant and antimicrobial properties.
4-methylcoumarin: A methylated derivative with enhanced biological activity.
7-hydroxycoumarin: Known for its fluorescence properties and use in biochemical assays.
Uniqueness
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromenones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
属性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28g/mol |
IUPAC 名称 |
6-ethyl-4-methyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-4-6-17-13-9-14-12(8-11(13)5-2)10(3)7-15(16)18-14/h4,7-9H,1,5-6H2,2-3H3 |
InChI 键 |
RGSRUMAAXKANMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
规范 SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
![3-Benzyl-2-(benzylimino)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B388359.png)
![5-benzyl-3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B388361.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388362.png)


![2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388367.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388369.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388370.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388375.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388378.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388380.png)
